Higher Synthesis Yield for o-Azidotoluene vs. Other Aryl Azides
1-Azido-2-methylbenzene (o-azidotoluene) was prepared from o-toluidine with a reported yield of 76% using Smolinsky's modification of the general procedure by Smith and Brown [1]. This represents a favorable synthetic entry for this specific ortho isomer.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 76% |
| Comparator Or Baseline | N/A - Direct comparator yield data not provided in source. |
| Quantified Difference | N/A |
| Conditions | Prepared from o-toluidine via diazotization and azide substitution [1] |
Why This Matters
A high reported synthesis yield of 76% for this ortho isomer provides a reliable and efficient starting point for research and development, reducing cost and time in downstream applications compared to isomers with lower or unreported yields.
- [1] Data derived from Smolinsky's modification (J. Org. Chem., 1961, 26, 4108) and Smith & Brown (J. Am. Chem. Soc., 1951, 73, 2438) as reported in an experimental photolysis study. 'o-Azidotoluene was prepared from toluidine (76 yield) by Smolinsky’s modification36 of the general procedure of Smith and Brown.37' View Source
